![molecular formula C19H25N5O2 B12161899 2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B12161899.png)

2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

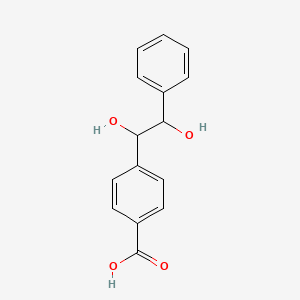

2-[6-Oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(propan-2-yl)acetamid ist eine synthetische organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung großes Interesse geweckt hat. Diese Verbindung zeichnet sich durch ihre komplexe Struktur aus, die einen Pyridazinon-Kern, einen Phenylpiperazin-Rest und eine Acetamid-Gruppe umfasst.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-[6-Oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(propan-2-yl)acetamid umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Pyridazinon-Kerns: Der Pyridazinon-Kern kann durch Cyclisierung geeigneter Hydrazinderivate mit Diketonen unter sauren oder basischen Bedingungen synthetisiert werden.

Einführung des Phenylpiperazin-Rests: Die Phenylpiperazin-Gruppe wird durch nukleophile Substitutionsreaktionen eingeführt, bei denen das Pyridazinon-Zwischenprodukt mit 1-(4-Phenylpiperazin-1-yl)halogeniden reagiert.

Addition der Acetamid-Gruppe: Der letzte Schritt umfasst die Acylierung des Zwischenprodukts mit Isopropylamin und Essigsäureanhydrid, um die Acetamid-Gruppe zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung des oben genannten Synthesewegs umfassen, um Ausbeute und Reinheit zu verbessern. Dies kann die Verwendung von Hochdurchsatzreaktoren, kontinuierlicher Flusschemie und fortschrittlichen Reinigungstechniken wie Umkristallisation und Chromatographie umfassen.

Chemische Reaktionsanalyse

Reaktionstypen

2-[6-Oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(propan-2-yl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender Oxo-Derivate führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.

Substitution: Die Verbindung kann an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen am Phenylpiperazin- oder Pyridazinon-Rest durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel unter sauren oder basischen Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel unter wasserfreien Bedingungen.

Substitution: Halogenide, Alkylierungsmittel und andere Elektrophile oder Nukleophile unter geeigneten Lösungsmittel- und Temperaturbedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu Oxo-Derivaten führen, während die Reduktion Alkohole oder Amine erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von substituierten Derivaten mit verschiedenen funktionellen Gruppen führen.

Wissenschaftliche Forschungsanwendungen

2-[6-Oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(propan-2-yl)acetamid hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als Therapeutikum untersucht, insbesondere bei der Behandlung neurologischer Erkrankungen wie Alzheimer-Krankheit.

Biologische Forschung: Die Verbindung wird in biologischen Assays verwendet, um ihre Auswirkungen auf verschiedene zelluläre Pfade und molekulare Zielstrukturen zu untersuchen.

Chemische Forschung: Forscher verwenden die Verbindung, um ihre Reaktivität und ihr Potenzial als Baustein für komplexere Moleküle zu untersuchen.

Industrielle Anwendungen: Die einzigartige Struktur der Verbindung macht sie nützlich bei der Entwicklung neuer Materialien und chemischer Prozesse.

Wirkmechanismus

Der Wirkmechanismus von 2-[6-Oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(propan-2-yl)acetamid umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Im Zusammenhang mit der Alzheimer-Krankheit wirkt die Verbindung als Acetylcholinesterase-Hemmer, der den Abbau von Acetylcholin verhindert und so die cholinerge Neurotransmission verstärkt. Diese Wirkung trägt zur Linderung der Symptome von kognitiver Beeinträchtigung und Gedächtnisstörungen bei . Die Verbindung kann auch mit anderen molekularen Pfaden interagieren und so zu ihrem gesamten pharmakologischen Profil beitragen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced via nucleophilic substitution reactions, where the pyridazinone intermediate reacts with 1-(4-phenylpiperazin-1-yl)halides.

Acetamide Group Addition: The final step involves the acylation of the intermediate with isopropylamine and acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenylpiperazine or pyridazinone moieties are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halides, alkylating agents, and other electrophiles or nucleophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders such as Alzheimer’s disease.

Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

Chemical Research: Researchers use the compound to explore its reactivity and potential as a building block for more complex molecules.

Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. In the context of Alzheimer’s disease, the compound acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This action helps alleviate symptoms of cognitive decline and memory impairment . The compound may also interact with other molecular pathways, contributing to its overall pharmacological profile.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(4-Phenylpiperazin-1-yl)pyrimidin-5-carboxamid: Diese Verbindung teilt einen ähnlichen Phenylpiperazin-Rest und wird ebenfalls auf ihre Acetylcholinesterase-Hemmwirkung untersucht.

N-Cyclooctyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamid: Eine weitere Verbindung mit einem ähnlichen Pyridazinon-Kern und einer Phenylpiperazin-Gruppe.

Einzigartigkeit

2-[6-Oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(propan-2-yl)acetamid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Seine Fähigkeit, Acetylcholinesterase selektiv zu hemmen, kombiniert mit seinem Potenzial für weitere chemische Modifikationen, macht es zu einer wertvollen Verbindung für Forschung und Entwicklung.

Eigenschaften

Molekularformel |

C19H25N5O2 |

|---|---|

Molekulargewicht |

355.4 g/mol |

IUPAC-Name |

2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]-N-propan-2-ylacetamide |

InChI |

InChI=1S/C19H25N5O2/c1-15(2)20-18(25)14-24-19(26)9-8-17(21-24)23-12-10-22(11-13-23)16-6-4-3-5-7-16/h3-9,15H,10-14H2,1-2H3,(H,20,25) |

InChI-Schlüssel |

LDTWFHIEGVRWSF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)NC(=O)CN1C(=O)C=CC(=N1)N2CCN(CC2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12161817.png)

![4-methoxy-N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide](/img/structure/B12161824.png)

![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-2-sulfonamide](/img/structure/B12161836.png)

![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide](/img/structure/B12161853.png)

![N'-[(Z)-(2,5-dimethoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12161856.png)

![3-(5-methyl-1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide](/img/structure/B12161857.png)

![3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161873.png)

methanone](/img/structure/B12161892.png)

![N-(2,5-dimethoxyphenyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide](/img/structure/B12161905.png)